N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide
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Overview
Description
N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrazole Ring: The synthesis begins with the formation of the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Formation of Schiff Base: The pyrazole aldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Quinoline Attachment: The hydrazone is further reacted with 8-hydroxyquinoline in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or nitriles.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Azides, nitriles.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Mechanism of Action
The mechanism by which N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide exerts its effects involves multiple pathways:
Antimicrobial Action: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
8-Hydroxyquinoline: Another key building block used in the synthesis.
Hydrazones: Compounds with similar hydrazide functional groups.
Uniqueness
N’~1~-[(E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-2-(8-quinolyloxy)propanohydrazide is unique due to its combination of a pyrazole ring and a quinoline moiety, which imparts distinct biological activities not commonly found in other similar compounds. This structural uniqueness allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C28H23N5O2 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-quinolin-8-yloxypropanamide |
InChI |
InChI=1S/C28H23N5O2/c1-20(35-25-16-8-12-22-13-9-17-29-27(22)25)28(34)31-30-18-23-19-33(24-14-6-3-7-15-24)32-26(23)21-10-4-2-5-11-21/h2-20H,1H3,(H,31,34)/b30-18+ |
InChI Key |
ZPXPQIBNZPURNG-UXHLAJHPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CC(C(=O)NN=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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